molecular formula C9H19Cl B15253852 3-(Chloromethyl)-3-methylheptane

3-(Chloromethyl)-3-methylheptane

Cat. No.: B15253852
M. Wt: 162.70 g/mol
InChI Key: WKNRKIUBERVFIV-UHFFFAOYSA-N
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Description

3-(Chloromethyl)-3-methylheptane is an organic compound that belongs to the class of alkyl halides It is characterized by a heptane backbone with a chloromethyl group and a methyl group attached to the third carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Chloromethyl)-3-methylheptane typically involves the chlorination of 3-methylheptane. This can be achieved through a free radical halogenation process, where 3-methylheptane is treated with chlorine gas under ultraviolet light or heat to produce the desired chloromethyl derivative. The reaction conditions include:

    Temperature: Elevated temperatures or UV light to initiate the free radical mechanism.

    Reagents: Chlorine gas (Cl₂) as the halogenating agent.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The process involves:

    Reactors: Continuous flow reactors to maintain controlled reaction conditions.

    Catalysts: Sometimes, catalysts such as iron chloride (FeCl₃) can be used to enhance the reaction rate and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-(Chloromethyl)-3-methylheptane undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be replaced by various nucleophiles (e.g., hydroxide, cyanide, amines) to form different derivatives.

    Elimination Reactions: Under basic conditions, the compound can undergo dehydrohalogenation to form alkenes.

    Oxidation: The compound can be oxidized to form corresponding alcohols or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or amines in polar aprotic solvents.

    Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

Major Products Formed

    Nucleophilic Substitution: Formation of alcohols, nitriles, or amines.

    Elimination Reactions: Formation of alkenes.

    Oxidation: Formation of alcohols or carboxylic acids.

Scientific Research Applications

3-(Chloromethyl)-3-methylheptane has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the modification of biomolecules for studying biological pathways.

    Medicine: Investigated for its potential in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Chloromethyl)-3-methylheptane primarily involves its reactivity as an alkylating agent. The chloromethyl group can react with nucleophiles, leading to the formation of new carbon-nucleophile bonds. This reactivity is exploited in various chemical transformations and modifications of molecules.

Comparison with Similar Compounds

Similar Compounds

    3-(Chloromethyl)benzoic acid: Similar in having a chloromethyl group but differs in the aromatic ring structure.

    2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid: Another compound with a chloromethyl group, used in different applications.

Uniqueness

3-(Chloromethyl)-3-methylheptane is unique due to its specific structure, which combines a heptane backbone with a chloromethyl group. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic applications and research purposes.

Properties

Molecular Formula

C9H19Cl

Molecular Weight

162.70 g/mol

IUPAC Name

3-(chloromethyl)-3-methylheptane

InChI

InChI=1S/C9H19Cl/c1-4-6-7-9(3,5-2)8-10/h4-8H2,1-3H3

InChI Key

WKNRKIUBERVFIV-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C)(CC)CCl

Origin of Product

United States

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